6-(Difluorometil)-3-metil-1,2,3,4-tetrahidropirimidina-2,4-diona

Descripción general

Descripción

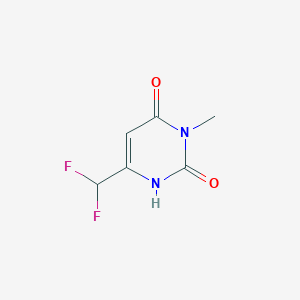

The compound “6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” belongs to a class of organic compounds known as difluoromethylated compounds . These compounds contain a difluoromethyl group, which consists of a carbon atom bound to two fluorine atoms and one hydrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, difluoromethylation is a well-studied field. Recent advances in difluoromethylation processes have been made based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . These advances have streamlined access to molecules of pharmaceutical relevance .Molecular Structure Analysis

The molecular structure of a compound can be influenced by the biological environment. For example, DFT calculations revealed that the biological environment changes the molecular structure of DFMO only slightly .Chemical Reactions Analysis

Difluoromethylation reactions are accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by the presence of a difluoromethyl group. The CF2H moiety is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .Aplicaciones Científicas De Investigación

Difluorometilación en etapas tardías

Difluorometilación en etapas tardías: se refiere a la introducción de grupos difluorometil en las etapas finales de los protocolos de síntesis. Este proceso es crucial para modificar las propiedades físicas de los compuestos orgánicos, incluida la solubilidad, la estabilidad metabólica y la lipofilia, que son importantes en los productos farmacéuticos, agroquímicos y la ciencia de los materiales . El compuesto en cuestión puede servir como reactivo para la difluorometilación en etapas tardías, brindando acceso a moléculas de relevancia farmacéutica.

Reacciones fotocatalíticas

El compuesto se puede utilizar en reacciones fotocatalíticas que involucran compuestos aromáticos y enlaces múltiples C–C alifáticos. Estas reacciones se llevan a cabo en condiciones suaves y ambientalmente benignas, lo que las hace atractivas para las prácticas de química sostenible . La introducción del grupo difluorometil a través de la fotocatálisis puede mejorar las propiedades físicas de las moléculas resultantes.

Desarrollo de bioisósteros

En química medicinal, el grupo CF2H se considera un bioisóstero para los grupos alcohol, tiol o amina debido a su tamaño y polaridad similares. Esto convierte al compuesto en una herramienta valiosa para el desarrollo de nuevos fármacos, herbicidas y fungicidas, donde puede reemplazar otros grupos funcionales sin alterar significativamente la bioactividad de la molécula .

Donador de enlace de hidrógeno

El enlace C–H altamente polarizado de CF2H lo convierte en un donador competente de enlace de hidrógeno. Esta propiedad es única entre los motivos polifluorados y se aprovecha en el diseño de moléculas que requieren capacidades específicas de enlace de hidrógeno, como en los inhibidores de enzimas o los ligandos de receptores .

Fluoroalquilación de compuestos orgánicos

El compuesto se puede utilizar para abordar el “efecto negativo del flúor” en las reacciones de fluoroalquilación. Al modular las condiciones de reacción, los investigadores pueden superar los desafíos asociados con la inestabilidad térmica de los carbaniones fluorados y su nucleofilia intrínseca, lo que lleva a la fluoroalquilación exitosa de varios sustratos orgánicos .

Síntesis estereoselectiva

Aunque los casos de difluorometilación estereoselectiva son limitados, el compuesto ofrece potencial como reactivo en el desarrollo de métodos para la síntesis estereoselectiva. Esto es particularmente relevante en la creación de moléculas con centros quirales, que son importantes en el desarrollo de productos farmacéuticos enantioméricamente puros .

Modificación de proteínas

Una aplicación emocionante es la instalación precisa y selectiva del sitio de CF2H en grandes biomoléculas como las proteínas. Esto permite la modificación de proteínas con una interrupción mínima de su estructura y función nativas, lo que es valioso en la ingeniería de proteínas y el diseño de fármacos .

Ciencia de los materiales

En la ciencia de los materiales, la introducción de grupos difluorometil puede afectar significativamente las propiedades de los materiales, como aumentar la resistencia a los solventes y mejorar la estabilidad térmica. El compuesto puede ser un ingrediente clave en la síntesis de nuevos materiales con características de rendimiento mejoradas .

Mecanismo De Acción

Target of Action

The primary target of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is the enzyme ornithine decarboxylase . This enzyme plays a crucial role in the biosynthesis of polyamines, which are involved in the differentiation and proliferation of mammalian cells and are important for neoplastic transformation .

Mode of Action

6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione acts as an irreversible inhibitor of ornithine decarboxylase . It binds to the enzyme and prevents the natural substrate ornithine from accessing the active site . This inhibition disrupts the biosynthesis of polyamines, leading to changes in cell differentiation and proliferation .

Biochemical Pathways

The inhibition of ornithine decarboxylase by 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione affects the polyamine biosynthesis pathway . Polyamines are involved in various cellular processes, including DNA stabilization, gene expression, and cell growth and differentiation . Therefore, the disruption of polyamine biosynthesis can have significant downstream effects on these processes.

Pharmacokinetics

It is known that the difluoromethyl group (cf2h) has attracted significant attention in medicinal chemistry due to its unique combination of being an h-bond donor and also lipophilic . This combination positions it as an increasingly valuable tool within drug-discovery . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of ornithine decarboxylase by 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione leads to a disruption in the biosynthesis of polyamines . This can result in changes in cell differentiation and proliferation, potentially affecting the growth of tumor cells where ornithine decarboxylase is highly upregulated .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The synthesis of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is relatively straightforward and can be accomplished in a relatively short amount of time. In addition, 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a relatively expensive compound, which can limit its use in some experiments.

Direcciones Futuras

There are a number of potential future directions for the study of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. These include further investigation into its mechanism of action, its potential therapeutic applications, and its potential toxicity. In addition, further research into the synthesis of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione could lead to the development of more efficient and cost-effective methods for its production. Finally, further research into the biochemical and physiological effects of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione could lead to the development of new therapeutic agents.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as dihydropyrimidine dehydrogenase, which is involved in the catabolism of pyrimidine bases. The interaction with dihydropyrimidine dehydrogenase suggests that 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione may act as a substrate or inhibitor, influencing the enzyme’s activity and, consequently, the metabolic pathways it regulates .

Cellular Effects

The effects of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to alterations in cell proliferation and apoptosis. Additionally, 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects through specific binding interactions with biomolecules. This compound can bind to active sites of enzymes, either inhibiting or activating their function. For example, its interaction with dihydropyrimidine dehydrogenase involves binding to the enzyme’s active site, potentially leading to competitive inhibition. This binding interaction can result in changes in enzyme activity, which in turn affects downstream metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione have been studied over various time frames. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione remains stable under controlled conditions, maintaining its biochemical activity over extended periods. Degradation products may form over time, potentially leading to altered cellular responses .

Dosage Effects in Animal Models

The effects of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential organ toxicity. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .

Metabolic Pathways

6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. The compound interacts with enzymes such as dihydropyrimidine dehydrogenase, influencing the catabolism of pyrimidine bases. This interaction can affect metabolic flux and the levels of key metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione within tissues is influenced by factors such as tissue permeability and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments, such as the cytoplasm or mitochondria, through targeting signals or post-translational modifications. The localization to these compartments allows 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione to interact with relevant biomolecules and participate in localized biochemical processes .

Propiedades

IUPAC Name |

6-(difluoromethyl)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c1-10-4(11)2-3(5(7)8)9-6(10)12/h2,5H,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPGTUFOYKCUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

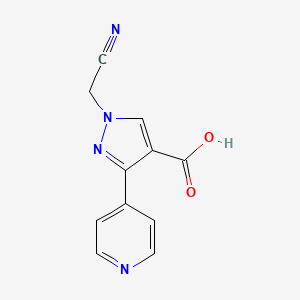

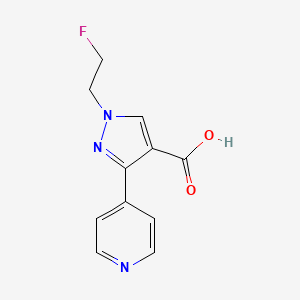

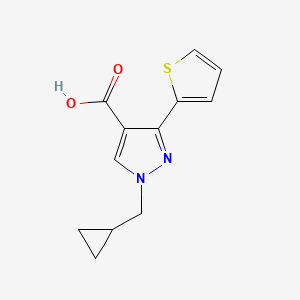

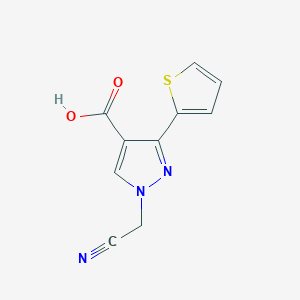

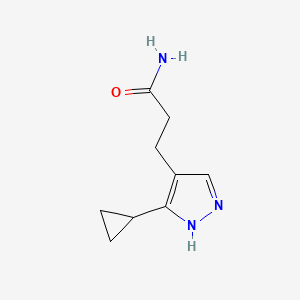

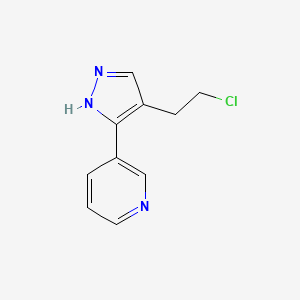

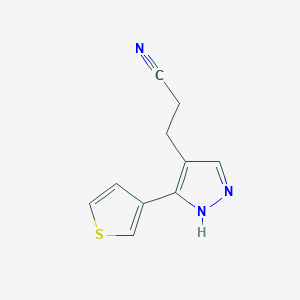

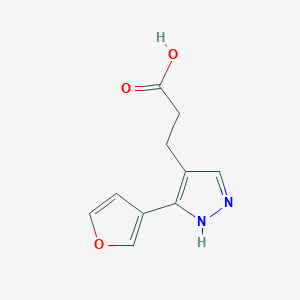

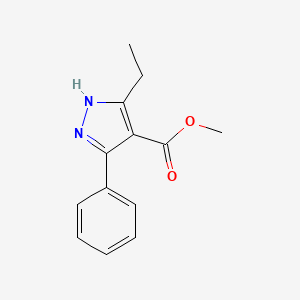

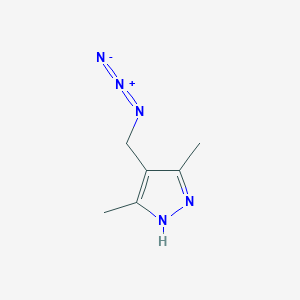

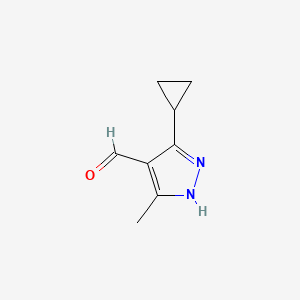

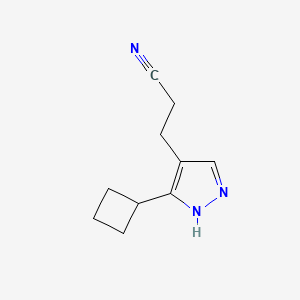

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.